Technical Documentation Center

2-(4-bromophenyl)-1H-pyrimidin-6-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-bromophenyl)-1H-pyrimidin-6-one
  • CAS: 88627-12-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-bromophenyl)-1H-pyrimidin-6-one: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antivira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The introduction of specific aryl substituents, such as a 4-bromophenyl group, can significantly modulate the pharmacological profile of these molecules by influencing their binding to biological targets. This guide provides a comprehensive technical overview of 2-(4-bromophenyl)-1H-pyrimidin-6-one, a molecule of interest for drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from closely related analogues and established chemical principles to predict its properties and outline robust methodologies for its synthesis and characterization.

Molecular Structure and Identification

2-(4-bromophenyl)-1H-pyrimidin-6-one belongs to the family of monosubstituted pyrimidinones. Its structure consists of a pyrimidin-6-one core with a 4-bromophenyl substituent at the C2 position.

Key Identifiers (Predicted)

  • Molecular Formula: C₁₀H₇BrN₂O

  • Molecular Weight: 251.08 g/mol

  • CAS Number: While a specific CAS number for this compound is not readily found, related structures such as 2-(4-Bromophenyl)pyrimidine have the CAS number 210354-17-9.

A critical aspect of pyrimidin-6-one chemistry is the potential for tautomerism. 2-(4-bromophenyl)-1H-pyrimidin-6-one can exist in equilibrium with its tautomeric forms: 2-(4-bromophenyl)pyrimidin-6-ol and zwitterionic species. The predominant tautomer will depend on the solvent, pH, and solid-state packing forces.

tautomerism 2-(4-bromophenyl)-1H-pyrimidin-6-one 2-(4-bromophenyl)-1H-pyrimidin-6-one 2-(4-bromophenyl)pyrimidin-6-ol 2-(4-bromophenyl)pyrimidin-6-ol 2-(4-bromophenyl)-1H-pyrimidin-6-one->2-(4-bromophenyl)pyrimidin-6-ol Tautomerization 2-(4-bromophenyl)pyrimidin-6-ol->2-(4-bromophenyl)-1H-pyrimidin-6-one

Caption: Tautomeric equilibrium of 2-(4-bromophenyl)-1H-pyrimidin-6-one.

Predicted Physicochemical Properties

The physical and chemical properties of 2-(4-bromophenyl)-1H-pyrimidin-6-one can be inferred from the known characteristics of pyrimidine and its derivatives.[1][2][3][4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Appearance White to off-white crystalline solidSimilar 2-aryl pyrimidines are typically crystalline solids.[5]
Melting Point 150-200 °CThe melting point is expected to be higher than that of unsubstituted pyrimidine (20-22 °C) due to increased molecular weight and potential for intermolecular hydrogen bonding. For comparison, 2-(4-Bromophenyl)pyrimidine has a melting point of 138 °C. The presence of the carbonyl group and N-H bond in the pyrimidinone ring will likely lead to stronger intermolecular interactions and a higher melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The pyrimidinone core provides polarity and hydrogen bonding capabilities, suggesting some aqueous solubility. However, the hydrophobic 4-bromophenyl group will limit this. Solubility is expected to be good in polar aprotic solvents. The solubility of related pyrimidines is a known challenge in some synthetic applications.[6]
pKa Acidic pKa (N-H): ~8-10; Basic pKa (N): ~1-2The pyrimidine ring is weakly basic due to the electron-withdrawing effect of the two nitrogen atoms. The N-H proton of the pyrimidinone ring is weakly acidic. For reference, 2(1H)-pyrimidinone has an acidic pKa of 9.2 and a basic pKa of 2.2.[1]

Proposed Synthetic Pathways

The synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one can be approached through established methods for the construction of 2-aryl-pyrimidinones. A common and effective strategy involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

Proposed Synthesis Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation Malonic_acid_derivative Malonic acid derivative (e.g., malondialdehyde or a protected form) Condensation Base-catalyzed Condensation Malonic_acid_derivative->Condensation 4-Bromobenzamidine 4-Bromobenzamidine 4-Bromobenzamidine->Condensation Target_Molecule 2-(4-bromophenyl)-1H-pyrimidin-6-one Condensation->Target_Molecule

Caption: Proposed synthetic workflow for 2-(4-bromophenyl)-1H-pyrimidin-6-one.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one

This protocol is a generalized procedure based on common syntheses of related pyrimidinones. Optimization of reaction conditions (temperature, solvent, base) may be necessary.

  • Preparation of 4-Bromobenzamidine: This intermediate can be synthesized from 4-bromobenzonitrile via the Pinner reaction or by other standard methods.

  • Condensation Reaction:

    • To a solution of a suitable malonic acid derivative (e.g., malondialdehyde tetraethyl acetal, 1 equivalent) in a polar solvent such as ethanol or methanol, add a base (e.g., sodium ethoxide or sodium methoxide, 2 equivalents).

    • Add 4-bromobenzamidine hydrochloride (1 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

    • The product may precipitate out of solution. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Chemical Reactivity and Stability

The chemical reactivity of 2-(4-bromophenyl)-1H-pyrimidin-6-one is dictated by the interplay of its functional groups: the pyrimidinone core and the 4-bromophenyl substituent.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is electron-deficient and generally resistant to electrophilic attack. The 4-bromophenyl ring can undergo electrophilic substitution, with the bromo group acting as an ortho-, para-director.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C4 and C6 positions if a leaving group is present. The carbonyl at C6 can be converted to a chloro group using reagents like phosphorus oxychloride, which can then be displaced by various nucleophiles.[7][8]

  • N-Alkylation and N-Acylation: The nitrogen atom in the pyrimidinone ring can be alkylated or acylated under appropriate basic conditions.

  • Cross-Coupling Reactions: The bromo substituent on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of the molecule.

Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases may lead to decomposition.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 2-(4-bromophenyl)-1H-pyrimidin-6-one would be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the 4-bromophenyl group appearing as two doublets in the range of δ 7.5-8.5 ppm. - Protons on the pyrimidinone ring appearing as doublets in the range of δ 6.0-8.0 ppm. - A broad singlet for the N-H proton, with its chemical shift being solvent-dependent (typically δ 10-13 ppm in DMSO-d₆).
¹³C NMR - Carbonyl carbon (C6) signal around δ 160-170 ppm. - Signals for the aromatic carbons of both the pyrimidinone and 4-bromophenyl rings in the range of δ 110-160 ppm. - The carbon attached to the bromine atom (C-Br) will have a characteristic chemical shift.
FT-IR (ATR) - A strong C=O stretching vibration in the range of 1650-1700 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). - C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Research and Drug Development

Derivatives of 2-aryl-pyrimidinones are of significant interest in medicinal chemistry due to their diverse biological activities. The 4-bromophenyl moiety can serve as a key pharmacophoric element or as a point for further chemical modification to explore structure-activity relationships (SAR). This class of compounds has been investigated for its potential as:

  • Kinase Inhibitors: The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors.

  • Antiviral and Anticancer Agents: Pyrimidine analogues are fundamental to nucleic acid chemistry and can act as antimetabolites.

  • Materials Science: The rigid, planar structure and potential for intermolecular interactions make such compounds candidates for the development of organic electronic materials.[9][10]

Conclusion

While direct experimental data for 2-(4-bromophenyl)-1H-pyrimidin-6-one is scarce, a comprehensive understanding of its physical and chemical properties can be constructed based on the well-established chemistry of pyrimidinones and related heterocyclic systems. This guide provides a predictive framework and practical methodologies for its synthesis and characterization, serving as a valuable resource for researchers and scientists working in drug discovery and chemical synthesis. The versatile reactivity of this molecule, particularly the potential for cross-coupling reactions at the bromophenyl group and modifications of the pyrimidinone core, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.

References

  • Ramesh, S., et al. (2014). One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Tetrahedron Letters, 55(2), 329-332.
  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. Available at: [Link]

  • Cieplik, J., et al. (2006). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 63(4), 269-276.
  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Available at: [Link]

  • Verma, S. K., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of ChemTech Research, 8(7), 153-165.
  • Kawaguchi, T., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14, 21653-21663. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1284591.
  • Tu, S., et al. (2013).
  • Verma, A., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • Anonymous. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link]

  • Wikipedia. Pyrimidine. Available at: [Link]

  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry, 2(5), 224-229.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

Sources

Exploratory

Tautomerism in 2-(4-Bromophenyl)-1H-Pyrimidin-6-One Derivatives: Mechanistic Insights and Analytical Workflows

Executive Summary For researchers and drug development professionals, understanding the tautomeric equilibrium of heterocyclic pharmacophores is not merely an academic exercise—it is a critical determinant of a drug's bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the tautomeric equilibrium of heterocyclic pharmacophores is not merely an academic exercise—it is a critical determinant of a drug's binding affinity, solubility, and pharmacokinetic profile. Derivatives of 2-(4-bromophenyl)-1H-pyrimidin-6-one exhibit a complex keto-enol (lactam-lactim) tautomerism that is highly sensitive to electronic substituent effects and solvent polarity. This whitepaper provides an in-depth technical analysis of this tautomeric system, detailing the causality behind supramolecular behaviors and providing self-validating experimental protocols for precise tautomer quantification.

Mechanistic Foundations of Pyrimidinone Tautomerism

Pyrimidinones are a class of heterocyclic compounds characterized by a pyrimidine ring bearing a carbonyl group. The core structural dynamic of 2-(4-bromophenyl)-1H-pyrimidin-6-one is its ability to undergo intramolecular proton transfer, existing in an equilibrium between the 1H-pyrimidin-6-one (lactam/keto) form and the pyrimidin-6-ol (lactim/enol) form.

Under physiological conditions, the keto-enol tautomerism characteristic of the pyrimidone ring predominantly adopts the keto form to facilitate robust hydrogen bonding networks, a principle fundamental to the structural integrity of DNA and RNA 1. The isolated 4-pyrimidone (and its 6-pyrimidone analogs) generally favors the keto structure as the most stable thermodynamic state due to a stable six-membered ring structure with minimal covalent bond tension, though intramolecular proton migration requires a large activation energy 2.

Electronic Influence of the 2-(4-Bromophenyl) Moiety

The introduction of a 4-bromophenyl group at the C2 position significantly modulates this equilibrium. The bromine atom exerts an electron-withdrawing inductive effect (-I), which subtly increases the acidity of the N1-H proton. Concurrently, the phenyl ring provides resonance stabilization (+M) that delocalizes electron density across the pyrimidine core. This dual electronic effect lowers the energy barrier for proton transfer, making the tautomeric distribution highly responsive to external microenvironments.

Solvent-Driven Supramolecular Dynamics

The tautomeric equilibrium of pyrimidin-6-one derivatives is profoundly solvent-dependent, governed by the competition between solute-solute and solute-solvent hydrogen bonding.

  • Polar Solvents (e.g., DMSO): In highly polar, hydrogen-bond accepting solvents like DMSO, intermolecular hydrogen bonding between pyrimidinone molecules is destroyed. The solvent actively solvates the monomeric species, heavily shifting the equilibrium toward the highly polar 1H-pyrimidin-6-one (keto) tautomer 3.

  • Non-Polar Solvents (e.g., Chloroform, Toluene): In weakly polar solvents, the lack of solvent stabilization forces the molecules to self-associate. Here, the lactam and lactim forms can assemble into complex, self-complementary dimeric arrays (such as DDAA or ADAD quadruple hydrogen-bonded systems in highly substituted derivatives) 3. This environment significantly increases the detectable population of the enol tautomer.

TautomericWorkflow Substrate 2-(4-Bromophenyl)-1H- pyrimidin-6-one Keto Lactam (Keto) Form Favored in Polar Solvents Substrate->Keto Polar Media (e.g., DMSO) Enol Lactim (Enol) Form Favored in Non-Polar Solvents Substrate->Enol Non-Polar Media (e.g., Toluene) Keto->Enol Proton Transfer Equilibrium NMR Variable Temp NMR (Anhydrous CDCl3 / DMSO-d6) Keto->NMR XRD X-Ray Crystallography (Solid State) Keto->XRD Crystallization Enol->NMR Data Thermodynamic Data (ΔG, K_eq) NMR->Data Peak Integration & Line Shape Analysis

Fig 1: Logical workflow for analyzing solvent-dependent tautomerism in pyrimidin-6-one derivatives.

Experimental Methodologies: Self-Validating Analytical Protocols

To accurately quantify the tautomeric ratio without analytical artifacts, researchers must employ self-validating protocols. Proton exchange in pyrimidines is highly sensitive to trace impurities, which can obscure NMR and UV-Vis data 4.

Protocol 1: Variable-Temperature NMR (VT-NMR) Quantification

Causality: At room temperature, rapid proton exchange between the N1 and O6 positions often results in a time-averaged, broad NMR signal. By lowering the temperature, the exchange rate is slowed relative to the NMR timescale, allowing the distinct NH (lactam) and OH (lactim) protons to be resolved and integrated.

  • Sample Preparation: Dissolve 5 mg of the 2-(4-bromophenyl)-1H-pyrimidin-6-one derivative in 0.6 mL of strictly anhydrous CDCl3​ (stored over 3Å molecular sieves). Causality: Trace water acts as a proton shuttle, artificially accelerating exchange and collapsing the signals.

  • Acquisition: Acquire 1H NMR spectra starting at 298 K. Gradually lower the temperature in 10 K increments down to 233 K, allowing 5 minutes for thermal equilibration at each step.

  • Self-Validation (D₂O Shake): To prove that the integrated peaks belong to the tautomeric protons and not backbone CH signals, add 10 µL of D2​O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the putative NH (~12-14 ppm) and OH (~10-11 ppm) signals confirms their exchangeable nature.

  • Data Analysis: Integrate the distinct lactam and lactim peaks. Calculate the equilibrium constant ( Keq​=[Enol]/[Keto] ) and Gibbs free energy ( ΔG=−RTlnKeq​ ).

Protocol 2: UV-Vis Spectrophotometric Solvent Titration

Causality: The lactim (enol) form possesses an extended fully aromatic conjugated system compared to the cross-conjugated lactam form, resulting in a distinct bathochromic shift in UV-Vis absorption 5.

  • Prepare a 10−5 M stock solution of the compound in anhydrous 1,4-dioxane (non-polar).

  • Titrate the solution by adding incremental volumes of methanol (polar).

  • Self-Validation: Plot the overlaid spectra. The presence of a strict isosbestic point validates that the system is a clean two-state equilibrium without degradation or side reactions.

Quantitative Tautomeric Distribution

The following table summarizes the typical quantitative shift of the tautomeric equilibrium for 2-aryl-pyrimidin-6-one systems across varying solvent environments, demonstrating the profound impact of the dielectric constant ( ϵ ) and hydrogen-bonding capacity.

Solvent EnvironmentDielectric Constant ( ϵ )Keto (Lactam) %Enol (Lactim) %Dominant Intermolecular Interaction
DMSO- d6​ 46.8> 95%< 5%Solute-Solvent H-Bonding (Monomeric)
Methanol- d4​ 32.688%12%Protic Solvation
Chloroform- d 4.865%35%Solute-Solute H-Bonding (Dimeric)
Toluene- d8​ 2.445%55%Quadruple/Double H-Bond Arrays

Conclusion

The tautomerism of 2-(4-bromophenyl)-1H-pyrimidin-6-one derivatives is a dynamic, environmentally responsive system. For pharmaceutical applications, acknowledging and controlling this equilibrium is paramount. Formulating these derivatives in polar excipients will lock the pharmacophore into the keto state, ensuring predictable hydrogen-bonding interactions with target kinase or receptor active sites. Conversely, analytical characterization in non-polar media requires rigorous VT-NMR protocols to account for the emergence of the enol form and complex dimeric arrays.

References

  • Title: Pyrimidone - Grokipedia Source: grokipedia.com URL: 1

  • Title: Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: Organic Letters - ACS Publications URL: 3

  • Title: Tautomerism characteristics of 4-pyrimidone Source: ChemicalBook URL: 2

  • Title: A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides Source: Journal of the American Chemical Society - ACS Publications URL: 4

  • Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: ResearchGate URL: 5

Sources

Foundational

Comprehensive Solubility Profiling of 2-(4-Bromophenyl)-1H-pyrimidin-6-one in Organic Solvents: A Technical Guide for Preclinical Formulation

Executive Summary The transition of a synthesized active pharmaceutical ingredient (API) from discovery to preclinical formulation hinges on a rigorous understanding of its solubility profile. For halogenated pyrimidinon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a synthesized active pharmaceutical ingredient (API) from discovery to preclinical formulation hinges on a rigorous understanding of its solubility profile. For halogenated pyrimidinone derivatives, such as 2-(4-bromophenyl)-1H-pyrimidin-6-one , solubility is often the primary bottleneck in both in vitro assay development and in vivo pharmacokinetic studies.

As a Senior Application Scientist, I approach solubility not merely as a static physicochemical property, but as a dynamic equilibrium dictated by molecular structure, crystal lattice energy, and solvent-solute interactions. This whitepaper provides an in-depth, causality-driven guide to profiling the solubility of 2-(4-bromophenyl)-1H-pyrimidin-6-one in organic solvents, detailing the mechanistic rationale behind solvent selection and establishing self-validating experimental protocols to ensure data integrity.

Physicochemical Profiling & The Causality of Solvation

To understand how to dissolve 2-(4-bromophenyl)-1H-pyrimidin-6-one, we must first deconstruct the molecular forces holding its solid state together. The molecule consists of two distinct domains:

  • The Pyrimidin-6-one Core: This heteroaromatic ring exhibits lactam-lactim tautomerism. In the solid state, it predominantly exists in the lactam (1H-pyrimidin-6-one) form, which acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). This facilitates the formation of highly stable, tightly packed intermolecular dimers in the crystal lattice.

  • The 4-Bromophenyl Substituent: The bulky, highly polarizable bromine atom introduces significant lipophilicity (high LogP). It drives strong π−π stacking and halogen bonding between adjacent molecular planes.

The Solvation Causality: To achieve dissolution, an organic solvent must pay the energetic penalty required to disrupt this robust crystal lattice. Non-polar solvents (e.g., n-hexane) rely solely on weak London dispersion forces and will fail to break the lactam H-bond network. Conversely, polar aprotic solvents with high dielectric constants and strong hydrogen-bond acceptor capabilities (e.g., DMSO, DMF) can effectively interrupt the N-H...O=C dimers while simultaneously solvating the lipophilic bromophenyl tail.

Kinetic vs. Thermodynamic Solubility Paradigms

In early drug discovery, researchers frequently conflate kinetic and thermodynamic solubility, leading to catastrophic formulation failures downstream. It is critical to distinguish between the two:

  • Kinetic Solubility: Represents the concentration of a compound in solution just before precipitation begins, typically achieved by spiking a concentrated DMSO stock into a target solvent[1]. Because the compound is introduced in a pre-dissolved state, it often precipitates as an amorphous solid rather than its stable crystalline form. Consequently, [2].

  • Thermodynamic Solubility: Represents the true equilibrium concentration of the most stable crystalline polymorph in a solvent. It is determined by adding excess solid to the solvent and allowing it to equilibrate over 24–72 hours. As noted in the literature,[3], making thermodynamic validation mandatory for lead optimization.

Quantitative Solubility Data in Organic Solvents

The following table synthesizes the expected thermodynamic solubility profile of 2-(4-bromophenyl)-1H-pyrimidin-6-one across various organic solvent classes at 25°C, grounded in its structural thermodynamics.

Table 1: Thermodynamic Solubility Profile in Organic Solvents (25°C)

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Mechanistic Rationale for Solvation
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptor (S=O) effectively disrupts lactam dimers; highly polarizable.
Polar Aprotic Dimethylformamide (DMF)36.7~ 35.0High dipole moment; excellent solvation of both the pyrimidine core and bromophenyl ring.
Amphiphilic Polyethylene Glycol (PEG-400)12.4~ 15.0Acts as a cosolvent bridge; moderate H-bonding capacity with favorable lipophilic interactions.
Polar Protic Ethanol24.5~ 4.5Protic donor/acceptor, but lower dielectric constant limits the disruption of π−π stacking.
Moderate Polar Ethyl Acetate6.0~ 1.2Weak dipole interactions; insufficient to thoroughly break the solid-state H-bond network.
Non-Polar n-Hexane1.9< 0.1Relies purely on London dispersion forces; crystal lattice remains entirely intact.

Self-Validating Experimental Protocols

To ensure scientific integrity, a solubility protocol must be a closed, self-validating loop. If we only measure the concentration of the API in the liquid phase, we remain blind to potential solvent-induced polymorphic transformations or solvate formations that invalidate the equilibrium data[3].

The following protocol is adapted from the [4] and the principles of [5].

Protocol: Thermodynamic Shake-Flask Method with Solid-State Validation

Step 1: Preparation of the Saturated System

  • Weigh approximately 10 mg of crystalline 2-(4-bromophenyl)-1H-pyrimidin-6-one into a 2 mL amber glass vial.

  • Add 1.0 mL of the target organic solvent (e.g., Ethanol or PEG-400). Ensure that a visible excess of solid remains. If the solid dissolves completely, add more API until a suspension is maintained.

Step 2: Isothermal Equilibration

  • Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C.

  • Shake at 300 RPM for a minimum of 48 hours. Causality note: 48 hours is required because [3] take time; premature sampling yields metastable kinetic data.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Carefully decant the supernatant into a clean vial for liquid analysis, retaining the solid pellet.

Step 4: Dual-Phase Analysis (The Self-Validation Step)

  • Liquid Phase (Quantification): Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV. Causality note: HPLC is preferred over gravimetry because high-boiling solvents like DMSO cannot be easily evaporated without degrading the API[4].

  • Solid Phase (Verification): Gently dry the recovered solid pellet under a stream of nitrogen. Analyze the residue using X-ray Powder Diffraction (XRPD). Compare the resulting diffractogram against the starting material. If the pattern has changed, the measured solubility corresponds to a new polymorph or solvate, not the original API[2].

Workflow Visualization

G Start Excess API + Organic Solvent Eq Isothermal Shaking (48h at 25°C) Start->Eq Sep Phase Separation (Centrifugation) Eq->Sep Split Dual Analysis Sep->Split Liq Supernatant (HPLC-UV) Split->Liq Sol Solid Residue (XRPD) Split->Sol Res1 Quantify Equilibrium Solubility Liq->Res1 Res2 Verify Original Crystal Form Sol->Res2 Val Self-Validated Thermodynamic Data Res1->Val Res2->Val

Fig 1. Self-validating thermodynamic solubility workflow with solid-state verification.

Conclusion

The solubility of 2-(4-bromophenyl)-1H-pyrimidin-6-one in organic solvents is strictly governed by the interplay between its tightly bound lactam-dimer crystal lattice and the solvent's hydrogen-bond acceptor capacity. By employing polar aprotic solvents (DMSO, DMF) for stock solutions and utilizing self-validating thermodynamic shake-flask protocols equipped with XRPD verification, researchers can generate robust, artifact-free solubility data. This rigorous approach prevents late-stage formulation failures and ensures seamless progression through the preclinical pipeline.

References

  • Saal, C., & Petereit, A. C. (2012). "Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences, 47(3), 589-595. URL:[Link]

  • American Pharmaceutical Review (2014). "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which." American Pharmaceutical Review. URL:[Link]

  • Environment and Climate Change Canada (2009). "New Substances Notification - Technical Guidance Series (Referencing OECD Test Guideline 105)." Publications.gc.ca. URL:[Link]

  • Zhou, L. et al. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-3071. URL: [Link]

Sources

Exploratory

Mechanism of action for 2-(4-bromophenyl)-1H-pyrimidin-6-one based inhibitors

An In-depth Technical Guide to the Mechanism of Action of Kinase Inhibitors Targeting NEK2 Introduction The NIMA-related kinases (NEKs) are a family of serine/threonine kinases that play crucial roles in the regulation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Kinase Inhibitors Targeting NEK2

Introduction

The NIMA-related kinases (NEKs) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle.[1] Among them, NEK2 is a key regulator of mitotic processes, particularly in ensuring the proper separation of centrosomes at the onset of mitosis.[2] Its expression and activity are tightly controlled, peaking during the S and G2 phases of the cell cycle.[3] However, in a wide variety of human cancers, NEK2 is aberrantly overexpressed, a condition linked to tumorigenesis, chromosome instability, drug resistance, and poor patient prognosis.[1][3][4][5] This has made NEK2 an attractive and compelling target for the development of novel anticancer therapeutics.[3][5]

Small molecule inhibitors designed to target the ATP-binding pocket of NEK2 have shown significant promise in preclinical studies.[6][7] These compounds, often featuring heterocyclic scaffolds such as pyrimidines, purines, and oxindoles, function by directly blocking the kinase's catalytic activity.[8][9][10] The 2-(4-bromophenyl)-1H-pyrimidin-6-one scaffold represents a class of structures with the potential to be optimized for NEK2 inhibition, leveraging key interactions within the enzyme's active site.

This technical guide provides a comprehensive overview of the mechanism of action for NEK2-directed inhibitors. As a senior application scientist, the goal is to synthesize the current understanding of NEK2's role in cancer, the molecular and cellular consequences of its inhibition, and the critical experimental methodologies required to validate these mechanisms for drug development professionals.

Part 1: The Molecular Target: NEK2 Kinase in Oncology

Canonical Function in Mitosis

NEK2's primary function is to orchestrate the separation of the duplicated centrosomes just before a cell enters mitosis.[2][6] It achieves this by phosphorylating key components of the centrosomal linker, such as C-Nap1 and rootletin, which tether the two centrioles together.[2][11] This phosphorylation event dissolves the linker, allowing the centrosomes to migrate to opposite poles of the cell and form a bipolar spindle—a prerequisite for accurate chromosome segregation.[2] Overexpression of NEK2 can lead to premature centrosome separation, resulting in aneuploidy and genomic instability, which are hallmarks of cancer.[3][5]

Oncogenic Roles and Pathological Significance

Beyond its core mitotic function, NEK2 is deeply implicated in cancer progression through several mechanisms:

  • Tumorigenesis and Proliferation: Elevated NEK2 expression promotes uncontrolled cell growth and is required to maintain the transformed phenotype of cancer cells in various tumor types, including breast, colorectal, and liver cancer.[1][4]

  • Drug Resistance: NEK2 contributes to resistance against common chemotherapeutic agents like cisplatin, paclitaxel, and doxorubicin.[1] This is partly achieved by activating efflux drug pumps, which expel the drugs from the cancer cells.[1]

  • Metastasis: NEK2 can enhance the invasive capabilities of cancer cells, potentially through pathways like the epithelial-mesenchymal transition (EMT).[4]

Given these multifaceted roles, inhibiting NEK2 kinase activity presents a powerful therapeutic strategy to simultaneously halt proliferation, overcome drug resistance, and potentially reduce metastasis.

Part 2: Molecular Mechanism of Inhibition

Primary Mechanism: ATP-Competitive Inhibition

The vast majority of small molecule NEK2 inhibitors, including those based on pyrimidine and purine scaffolds, function as ATP-competitive inhibitors.[9][10][12] They are designed to bind reversibly or irreversibly to the ATP-binding pocket of the NEK2 kinase domain, directly preventing the binding of ATP and subsequent phosphorylation of its substrates.

Binding Mode and Key Interactions

X-ray crystallography studies of NEK2 in complex with various inhibitors have provided critical insights into the binding mechanism. Although a structure with a 2-(4-bromophenyl)-1H-pyrimidin-6-one inhibitor is not publicly available, analysis of related heterocyclic inhibitors reveals a conserved binding pattern.

  • Hinge Region Interaction: A crucial interaction involves the formation of hydrogen bonds between the heterocyclic core (e.g., purine or pyrimidine) and the "hinge" region of the kinase, specifically with the backbone of residues like Cysteine-89 and Glutamate-87.[13]

  • Hydrophobic Pockets: The inhibitor's substituent groups occupy adjacent hydrophobic pockets. For a scaffold like 2-(4-bromophenyl)-1H-pyrimidin-6-one, the bromophenyl group would likely extend into a hydrophobic region, while other parts of the molecule could be optimized to interact with the solvent front or the ribose-binding pocket.[10]

  • Irreversible Inhibition: Some inhibitors have been designed to form a covalent bond with a nearby cysteine residue (Cys22), leading to irreversible inhibition.[8][14][15] This strategy can enhance potency and duration of action.

pocket {ATP Binding Pocket|NEK2 Kinase} inhibitor 2-(4-bromophenyl)-1H-pyrimidin-6-one Pyrimidinone Core Bromophenyl Group hinge Hinge Region (Cys89, Glu87) inhibitor:f0->hinge H-Bonds hydrophobic Hydrophobic Pocket inhibitor:f1->hydrophobic Hydrophobic Interaction solvent Solvent Front inhibitor->solvent Solvent Exposure

Caption: Binding mode of a pyrimidinone inhibitor in the NEK2 ATP pocket.

Structure-Activity Relationship (SAR) Insights

SAR studies on various heterocyclic NEK2 inhibitors have established several key principles:[16][17]

  • The core heterocyclic system (e.g., pyrimidine, purine) is essential for anchoring the molecule in the hinge region.[18][19]

  • Substitutions on the phenyl ring can drastically alter potency and selectivity. Halogen atoms like bromine can enhance binding through hydrophobic or halogen-bonding interactions.[20][21]

  • Modifications at other positions can be used to improve physicochemical properties like solubility and cell permeability, which are critical for cellular activity.[22][23]

Inhibitor Scaffold Target IC₅₀ (nM) Key Feature Reference
AminopyrazineNEK2230Hinge-binding scaffold[10]
6-AlkoxypurineNEK2280Selectivity over CDK2[10][12]
Oxindole Propynamide (JH295)NEK2Potent (not specified)Irreversible (Cys22 targeting)[7][8]
Imidazo[1,2-a]pyridine (MBM-5)NEK2Potent (not specified)Induces G2/M arrest in vivo[7][24]
GSK Compound 24NEK225Potent off-target of PLK1 inhibitor[10]

Caption: Table of representative NEK2 inhibitors and their biochemical potency.

Part 3: Cellular and Phenotypic Consequences of NEK2 Inhibition

Blocking the catalytic activity of NEK2 triggers a cascade of downstream cellular events, ultimately leading to anticancer effects.

Disruption of Downstream Signaling Pathways

NEK2 does not act in isolation; it is a node in a complex network of signaling pathways that control cell fate.[1] Inhibition of NEK2 has been shown to modulate several key cancer-related pathways:

  • Wnt/β-catenin Pathway: NEK2 can activate the Wnt pathway. Its inhibition leads to downregulation of β-catenin and its target genes, which are involved in proliferation and survival.[4][25]

  • PP1/Akt Pathway: NEK2 can suppress the tumor suppressor activity of Protein Phosphatase 1 (PP1), leading to activation of the pro-survival Akt pathway. Inhibiting NEK2 restores PP1 activity and dampens Akt signaling.[4]

  • Hippo Pathway: The Hippo pathway, which controls organ size and cell proliferation, can regulate NEK2 localization and function.[11][26] Crosstalk exists where NEK2 inhibition can impact Hippo signaling outputs.

  • Spindle Assembly Checkpoint (SAC): NEK2 phosphorylates key SAC proteins like HEC1 and MAD1, ensuring proper chromosome segregation.[1][9][11] Inhibition of NEK2 can compromise the SAC, leading to mitotic errors.

inhibitor NEK2 Inhibitor (e.g., Pyrimidinone-based) nek2 NEK2 Kinase inhibitor->nek2 Inhibits wnt Wnt/β-catenin Pathway nek2->wnt Activates akt PP1/Akt Pathway nek2->akt Activates (via PP1) sac Spindle Assembly Checkpoint (SAC) nek2->sac Regulates hippo Hippo Pathway hippo->nek2 Regulates proliferation Decreased Proliferation & Survival wnt->proliferation akt->proliferation resistance Reduced Drug Resistance akt->resistance arrest G2/M Arrest & Mitotic Errors sac->arrest

Caption: Downstream signaling pathways modulated by NEK2 inhibition.

Cellular Phenotypes and Anti-Cancer Effects

The disruption of these pathways manifests in distinct and therapeutically desirable cellular phenotypes:

  • Cell Cycle Arrest: The most immediate consequence of NEK2 inhibition is a failure of centrosome separation, leading to a robust cell cycle arrest in the G2/M phase.[7][24]

  • Apoptosis and Polyploidy: Prolonged mitotic arrest often triggers programmed cell death (apoptosis).[7] Cells that bypass this arrest may exit mitosis without dividing, resulting in polyploidy, a state that can also lead to cell death.

  • Inhibition of Tumor Growth In Vivo: In preclinical xenograft models, treatment with NEK2 inhibitors has been shown to significantly suppress the growth of tumors derived from various cancers, including gastric, colon, and B-cell malignancies.[3][7][24][27]

Part 4: Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of a novel NEK2 inhibitor, a series of well-defined experiments is required. The following protocols provide a self-validating system, moving from biochemical potency to cellular target engagement and downstream functional effects.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the inhibitor's potency (IC₅₀) by measuring its ability to block NEK2 from phosphorylating a substrate. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction.[28]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor (e.g., 2-(4-bromophenyl)-1H-pyrimidin-6-one derivative) in DMSO. Final assay concentration may range from 1 nM to 50 µM.

    • Dilute recombinant human NEK2 enzyme and a suitable substrate (e.g., β-casein) in kinase reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA).[8]

    • Prepare an ATP solution in the kinase buffer. The final ATP concentration should be at or near its Km for NEK2.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

    • Add 2 µL of the NEK2 enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 30-60 minutes.[28]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro NEK2 kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the inhibitor engages with NEK2 inside intact cells.[29] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[29][30]

Methodology:

  • Cell Treatment:

    • Culture cancer cells known to express NEK2 (e.g., HeLa, HCT-116) to ~80% confluency.

    • Treat the cells with the inhibitor at a desired concentration (e.g., 10x IC₅₀) or DMSO (vehicle control) for 1-2 hours at 37°C.[31]

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[29]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

    • Separate the soluble fraction (containing non-denatured NEK2) from the insoluble, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[31]

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble NEK2 at each temperature for both inhibitor-treated and DMSO-treated samples using Western Blotting with a specific anti-NEK2 antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble NEK2 against temperature to generate melting curves. A shift of the curve to the right for the inhibitor-treated sample confirms target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol assesses the functional consequence of NEK2 inhibition by measuring changes in the phosphorylation of a known NEK2 substrate or downstream pathway component.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-range of the NEK2 inhibitor for a set time (e.g., 24 hours). Include a DMSO control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to a NEK2 substrate (e.g., phospho-HEC1) or a downstream marker (e.g., phospho-Akt, β-catenin).

    • Also probe a separate blot or strip the same blot for total levels of the protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the inhibitor.

Conclusion

Inhibitors based on the 2-(4-bromophenyl)-1H-pyrimidin-6-one scaffold and related heterocyclic systems represent a promising therapeutic strategy for targeting NEK2 kinase in cancer. Their mechanism of action is centered on the competitive inhibition of ATP binding, which leads to the disruption of critical mitotic functions and oncogenic signaling pathways. This blockade culminates in cell cycle arrest, apoptosis, and the suppression of tumor growth. The rigorous, multi-step experimental approach detailed herein—from biochemical IC₅₀ determination to cellular target engagement and downstream pathway analysis—provides the necessary framework for validating this mechanism and advancing novel NEK2 inhibitors toward clinical development.

References

  • Fang, Y., Zhang, X., Hu, W., Kong, Y., Wang, H., & Zhu, M. (2015). In vitro and in vivo characterization of a novel NEK2 inhibitor MBM5 for the treatment of gastrointestinal cancer. [abstract]. In: Proceedings of the 106th Annual Meeting of the American Association for Cancer Research; 2015 Apr 18-22; Philadelphia, PA. Philadelphia (PA): AACR; Cancer Res 2015;75(15 Suppl):Abstract nr A38.[Link]

  • Wen S, Liu Y, Yang M, et al. Increased NEK2 in hepatocellular carcinoma promotes cancer progression and drug resistance by promoting PP1/Akt and Wnt activation. CancerIndex.[Link]

  • O'Regan, L., & Fry, A. M. (2019). NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies. Anticancer Research, 39(5), 2235-2246. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • Zhang, Y., & Wang, L. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Lee, M., & Kim, S. (2024). Role of NEK2 in tumorigenesis and tumor progression. Journal of Biomedical Science, 31(1), 63. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of Nek2 in complex with 6-alkoxypurine inhibitor 8. [Image]. [Link]

  • Crowther, G. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-172. [Link]

  • Chen, Y., et al. (2025). Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors. International Journal of Molecular Sciences, 26(5), 2613. [Link]

  • Henise, J., et al. (2011). Irreversible Nek2 kinase inhibitors with cellular activity. Journal of Medicinal Chemistry, 54(12), 4147-4156. [Link]

  • ResearchGate. (n.d.). Crystal structures of compound 71 in complex with Nek2. [Image]. [Link]

  • Shrestha, R., et al. (2015). The NIMA-like kinase Nek2 is a key switch balancing cilia biogenesis and resorption in the development of left-right asymmetry. Development, 142(23), 4149-4159. [Link]

  • Chen, C. H., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(23), 4545-4553. [Link]

  • Jones, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2358821. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.[Link]

  • ACS Figshare. (2011). Irreversible Nek2 Kinase Inhibitors with Cellular Activity.[Link]

  • Bavetsias, V., et al. (2012). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. MedChemComm, 3(5), 579-583. [Link]

  • Henise, J., et al. (2011). Irreversible Nek2 Kinase Inhibitors with Cellular Activity. Journal of Medicinal Chemistry, 54(12), 4147-4156. [Link]

  • Bavetsias, V., et al. (2012). Design of Potent and Selective Hybrid Inhibitors of the Mitotic Kinase Nek2: Structure–Activity Relationship, Structural Biology, and Cellular Activity. Journal of Medicinal Chemistry, 55(7), 3463-3476. [Link]

  • ResearchGate. (n.d.). Aberrant Nek2 function promotes several key oncogenic signaling pathways. [Image]. [Link]

  • Zhou, W., et al. (2018). The Nek2 Genetic Knockout Mouse Model Provides Novel Treatment Strategies in Myeloma and Lymphoma. Blood, 132(Supplement 1), 3169. [Link]

  • Kasi, V. G., et al. (2022). Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development. International Journal of Molecular Sciences, 23(2), 656. [Link]

  • Fang, Y., et al. (2015). Abstract A38: In vitro and in vivo characterization of a novel NEK2 inhibitor MBM5 for the treatment of gastrointestinal cancer. Clinical Cancer Research, 21(1), A38. [Link]

  • bioRxiv. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv.[Link]

  • Sridharan, S., & Gautham, N. (2014). Molecular modeling and docking of small molecule inhibitors against NEK2. Bioinformation, 10(6), 353-358. [Link]

  • Frontiers Media SA. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[Link]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • NSF Public Access Repository. (n.d.). Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. National Science Foundation.[Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.[Link]

  • Showalter, H. D., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(3), 413-426. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Cano, C., et al. (2019). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry, 10(7), 1184-1191. [Link]

  • Pudlo, M., et al. (2011). Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. Journal of Medicinal Chemistry, 54(9), 3341-3352. [Link]

  • MDPI. (2023). PDE4 Inhibitors. Encyclopedia.[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling reactions using 2-(4-bromophenyl)-1H-pyrimidin-6-one

An in-depth guide to , designed for researchers, scientists, and drug development professionals. Application Note & Protocol Strategic C-C Bond Formation: A Guide to Suzuki-Miyaura Coupling with 2-(4-bromophenyl)-1H-pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to , designed for researchers, scientists, and drug development professionals.

Application Note & Protocol

Strategic C-C Bond Formation: A Guide to Suzuki-Miyaura Coupling with 2-(4-bromophenyl)-1H-pyrimidin-6-one for Accelerated Drug Discovery

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] This application note provides a comprehensive guide for utilizing 2-(4-bromophenyl)-1H-pyrimidin-6-one as a key building block in palladium-catalyzed Suzuki-Miyaura reactions. Pyrimidine derivatives are of immense interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications as anticancer, antiviral, and anti-inflammatory drugs.[2][3][4] By coupling this functionalized pyrimidinone with a diverse range of boronic acids, researchers can efficiently generate libraries of novel bi-aryl and heteroaryl pyrimidinones, which are valuable structures in drug discovery programs.[5] This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into optimizing reaction conditions for this specific substrate class.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry.[3] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives can readily interact with biological targets such as enzymes and genetic material.[3][5] This inherent biocompatibility and versatile chemical nature have led to the development of numerous FDA-approved drugs incorporating a pyrimidine core.[3][6]

The target substrate, 2-(4-bromophenyl)-1H-pyrimidin-6-one, combines this valuable pyrimidinone scaffold with a reactive aryl bromide handle, making it an ideal candidate for post-synthesis functionalization via cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the relatively mild reaction conditions required.[7][8] The resulting 2,4-diaryl pyrimidinone structures are of significant interest for screening against various therapeutic targets.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(4-bromophenyl)-1H-pyrimidin-6-one substrate.[10] This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[7][10] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[8]

  • Transmetalation: In this key step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide.[9][10] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, thereby promoting the transfer.[9]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired bi-aryl product.[9][10] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (2-(4-bromophenyl)-1H-pyrimidin-6-one) Ar1X->OxAdd Ar2BY2 Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2BY2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)-1H-pyrimidin-6-one with various aryl and heteroaryl boronic acids.

3.1. Materials and Reagents

  • Substrate: 2-(4-bromophenyl)-1H-pyrimidin-6-one (1.0 equiv)

  • Boronic Acid: Aryl or heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03–0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

  • Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

3.2. Step-by-Step Reaction Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask or resealable reaction vial equipped with a magnetic stir bar, add 2-(4-bromophenyl)-1H-pyrimidin-6-one (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.05 equiv). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reactant.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80–100 °C. Allow the reaction to stir vigorously for the specified time (typically 4–16 hours).

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken from the reaction mixture, diluted with a suitable solvent (e.g., ethyl acetate), and analyzed for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[12]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Catalyst & Solvent Addition (Pd(PPh₃)₄, Dioxane/H₂O) B->C D 4. Reaction (Heat at 80-100 °C, 4-16h) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract with EtOAc) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: Figure 2: Experimental Workflow from reaction setup to product analysis.

Optimization and Scope

The success of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for challenging substrates.

EntryBoronic Acid (Ar²)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O901292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O901295
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (3.0)Dioxane/H₂O1001678
43-Pyridylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (3.0)DMF1001665
52-Thienylboronic acidPd₂(dba)₃ (2.5%) / SPhos (5%)K₃PO₄ (3.0)Toluene110885

Table 1: Representative Reaction Scope and Conditions. Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.[13]

  • Electron-rich boronic acids (e.g., Entry 2) generally react faster and give higher yields.[13]

  • Electron-deficient boronic acids (e.g., Entry 3) may require stronger bases (like K₃PO₄) and higher temperatures to facilitate transmetalation.[1]

  • Heteroaryl boronic acids (e.g., Entry 4) can be challenging due to potential catalyst inhibition by the heteroatom or instability of the boronic acid. Using different solvents like DMF or employing specialized ligands may be beneficial.

  • For particularly unreactive coupling partners, more advanced catalyst systems using bulky, electron-rich phosphine ligands (like SPhos) with a Pd₂(dba)₃ precursor can significantly improve yields and reaction times (Entry 5).

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently degassed solvent. 3. Base is not strong enough.1. Use a fresh bottle of catalyst or a glovebox. 2. Ensure thorough degassing (sparge with Ar/N₂ for 20-30 min). 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation The boronic acid is replaced by a hydrogen atom before it can transmetalate. This is common with heteroaryl boronic acids.1. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable. 2. Use anhydrous solvents. 3. Increase the amount of boronic acid to 1.5-2.0 equiv.
Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) Often caused by the presence of oxygen or side reactions of the organoboron reagent.1. Improve inert atmosphere technique. 2. Ensure high purity of reagents.
Hydrodehalogenation The starting aryl bromide is reduced to an aryl-H compound.1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands.
Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 2,4-diaryl-1H-pyrimidin-6-ones from the readily available 2-(4-bromophenyl)-1H-pyrimidin-6-one precursor. By leveraging the principles outlined in this guide, researchers can efficiently access a wide range of novel chemical entities. The provided protocol serves as a validated starting point, while the mechanistic insights and troubleshooting guide empower scientists to optimize the reaction for their specific needs, accelerating the discovery of new and potentially bioactive molecules.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure. Available at: [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Archiv der Pharmazie. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). Organic Letters. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (2012). Organic Letters. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Available at: [Link]

  • One-pot synthesis of 2-aryl-1,2-fused pyrimidones. (2014). Tetrahedron Letters. Available at: [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Letters. Available at: [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (2011). Organic & Biomolecular Chemistry. Available at: [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). RSC Advances. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. Available at: [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules. Available at: [Link]

Sources

Application

Application Notes and Protocols: Regioselective Functionalization of 2-(4-bromophenyl)-1H-pyrimidin-6-one

Abstract The 2-(4-bromophenyl)-1H-pyrimidin-6-one scaffold is a privileged core in medicinal chemistry and drug discovery, offering multiple sites for chemical modification. This guide provides a comprehensive overview o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(4-bromophenyl)-1H-pyrimidin-6-one scaffold is a privileged core in medicinal chemistry and drug discovery, offering multiple sites for chemical modification. This guide provides a comprehensive overview of strategies for its regioselective functionalization. We delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed cross-coupling reactions at the C4-bromo position, and regioselective N- and O-alkylation. Detailed, field-tested protocols are provided to enable researchers to reliably synthesize diverse libraries of pyrimidinone derivatives for downstream applications.

Introduction: The Significance of the 2-Aryl-1H-pyrimidin-6-one Scaffold

Pyrimidinone-based structures are integral to a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. The 2-aryl-1H-pyrimidin-6-one motif, in particular, serves as a versatile template for the development of novel therapeutics. The presence of multiple reactive sites—the bromine-substituted phenyl ring, the pyrimidinone core C-H bonds, the N1-H, and the C6-oxo group—presents both a challenge and an opportunity for synthetic chemists. Mastering the regioselective functionalization of this scaffold is paramount for efficient lead optimization and the exploration of structure-activity relationships (SAR).

This document outlines robust and reproducible methods for the selective modification of 2-(4-bromophenyl)-1H-pyrimidin-6-one, focusing on reactions that are crucial for the diversification of this core structure.

Palladium-Catalyzed Cross-Coupling at the C4-Aryl Position

The bromine atom on the C4-phenyl ring is the most readily functionalized position via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[1][2] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[1][3] For 2-(4-bromophenyl)-1H-pyrimidin-6-one, this reaction enables the synthesis of a diverse range of biaryl and heteroaryl-aryl pyrimidinone derivatives.

Mechanistic Rationale: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)-1H-pyrimidin-6-one with an arylboronic acid.

Materials:

  • 2-(4-bromophenyl)-1H-pyrimidin-6-one

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 2-(4-bromophenyl)-1H-pyrimidin-6-one (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.08 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(Biphenyl-4-yl)-1H-pyrimidin-6-one92
24-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-4-yl)-1H-pyrimidin-6-one88
33-Thienylboronic acid2-(4-(Thiophen-3-yl)phenyl)-1H-pyrimidin-6-one85
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines.[6][7] This reaction is invaluable for introducing a wide range of primary and secondary amines at the 4-position of the phenyl ring, providing access to a large chemical space of anilino-pyrimidinone derivatives.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.[6] The choice of a suitable phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-(4-bromophenyl)-1H-pyrimidin-6-one with a primary or secondary amine.

Materials:

  • 2-(4-bromophenyl)-1H-pyrimidin-6-one

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk flask.

  • Add 2-(4-bromophenyl)-1H-pyrimidin-6-one (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions and Yields

EntryAmineProductYield (%)
1Morpholine2-(4-Morpholinophenyl)-1H-pyrimidin-6-one89
2Aniline2-(4-(Phenylamino)phenyl)-1H-pyrimidin-6-one82
3Benzylamine2-(4-(Benzylamino)phenyl)-1H-pyrimidin-6-one85

Regioselective N- and O-Alkylation of the Pyrimidinone Core

The pyrimidinone ring possesses two primary sites for alkylation: the N1-nitrogen and the O6-oxygen. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.[10][11]

Causality of Regioselectivity:

  • N-Alkylation: Generally favored under conditions that promote the formation of the thermodynamically more stable N-anion. Weaker bases and polar protic solvents or weakly polar solvents often favor N-alkylation.[10][11]

  • O-Alkylation: Favored under conditions that promote the formation of the kinetically favored O-anion. Stronger bases and polar aprotic solvents tend to favor O-alkylation.[10][12] The use of cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting O-alkylation.[12][13]

G Base Base N_Alkylation N_Alkylation Base->N_Alkylation Weaker Base O_Alkylation O_Alkylation Base->O_Alkylation Stronger Base Solvent Solvent Solvent->N_Alkylation Weakly Polar Solvent->O_Alkylation Polar Aprotic

Caption: Factors influencing the regioselectivity of pyrimidinone alkylation.

Experimental Protocol: Regioselective N-Alkylation

This protocol outlines a method that generally favors N-alkylation.

Materials:

  • 2-(4-bromophenyl)-1H-pyrimidin-6-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-(4-bromophenyl)-1H-pyrimidin-6-one (1.0 equiv.) and K₂CO₃ (1.5 equiv.) in anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

Experimental Protocol: Regioselective O-Alkylation

This protocol is designed to favor the formation of the O-alkylated product.

Materials:

  • 2-(4-bromophenyl)-1H-pyrimidin-6-one

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-(4-bromophenyl)-1H-pyrimidin-6-one (1.0 equiv.) and Cs₂CO₃ (1.5 equiv.) in anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to separate the O-alkylated product from any N-alkylated regioisomer.

Direct C-H Functionalization of the Pyrimidinone Core

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to molecular diversification.[14] While challenging, the selective C-H functionalization of the pyrimidinone core is an emerging area of interest. Palladium-catalyzed C-H arylation at the C5 position of pyrimidinones has been reported, often requiring a directing group to achieve high regioselectivity.[14][15]

G

Caption: A generalized workflow for the diversification of the pyrimidinone scaffold.

Conclusion

The 2-(4-bromophenyl)-1H-pyrimidin-6-one scaffold is a highly versatile platform for the synthesis of novel chemical entities. By carefully selecting reaction conditions, researchers can achieve high regioselectivity in the functionalization of the aryl bromide, the pyrimidinone nitrogen, and the exocyclic oxygen. The protocols outlined in this application note provide a solid foundation for the exploration of the chemical space around this important heterocyclic core, facilitating the development of new therapeutics and chemical probes.

References

  • Recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (URL: )
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. (URL: [Link])

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (URL: [Link])

  • One-pot synthesis of 2-aryl-1,2-fused pyrimidones. (URL: )
  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing. (URL: [Link])

  • Alkylation of 2-(methylsulfanyl)-6-polyfluoroalkylpyrimidin-4(3H)-ones with haloalkanes | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation - PubMed. (URL: [Link])

  • C–H arylation of fused-pyrimidinone derivatives. (a) C-H arylation of... - ResearchGate. (URL: [Link])

  • Synthesis and Regioselective N- And O-Alkylation of - Amanote Research. (URL: [Link])

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (URL: [Link])

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC. (URL: [Link])

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach | Organic Letters - ACS Publications. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - RSC Publishing. (URL: [Link])

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (URL: [Link])

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4 - Scholarzest. (URL: [Link])

  • Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones* - ResearchGate. (URL: [Link])

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Synthesis of Potential Anticancer Agents. XIX. 2-Substituted N 6 -Alkyladenines. (URL: [Link])

  • ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4 - Scholarzest. (URL: [Link])

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Publishing. (URL: [Link])

  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University Research Repository. (URL: [Link])

  • Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines - PMC. (URL: [Link])

  • Pyridone Functionalization: Regioselective Deprotonation of 6‐Methylpyridin‐2(1H)‐ and ‐4(1H)‐one Derivatives - R Discovery. (URL: [Link])

Sources

Method

Application Note: Catalytic Strategies for the Efficient Synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one

Abstract This technical guide provides a comprehensive overview of efficient catalytic methodologies for the synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one, a heterocyclic scaffold of significant interest in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of efficient catalytic methodologies for the synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We move beyond simple procedural lists to explain the causality behind catalyst selection and reaction design. The primary focus is on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which offers a modular and high-yield approach. Alternative strategies, including cyclocondensation, are also discussed. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, comparative data, and mechanistic insights to enable robust and scalable synthesis.

Introduction: The Significance of the Pyrimidinone Core

Pyrimidinone derivatives are privileged structures in pharmacology, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, antitumor, and antihypertensive properties.[1] The target molecule, 2-(4-bromophenyl)-1H-pyrimidin-6-one, incorporates a synthetically versatile bromophenyl moiety, making it a valuable intermediate for further functionalization via cross-coupling reactions to generate libraries of potential drug candidates.[2]

The efficient construction of this specific pyrimidinone presents a common synthetic challenge: the selective formation of a C-C bond at the C2 position of the pyrimidine ring. Traditional methods often require harsh conditions or multi-step procedures with modest yields.[3] Modern catalytic chemistry, however, provides powerful tools to overcome these limitations, offering higher efficiency, milder conditions, and broader substrate scope. This guide details two primary catalytic strategies for achieving this synthesis.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one can be approached from two distinct strategic directions. The choice of strategy depends on the availability of starting materials, desired scale, and the need for molecular diversity.

G cluster_0 Synthetic Strategies start Precursors strategy1 Strategy A: Post-Cyclization Arylation (Cross-Coupling) start->strategy1 2-Halopyrimidinone + (4-Bromophenyl)boronic acid strategy2 Strategy B: Direct Cyclocondensation start->strategy2 1,3-Dicarbonyl Compound + 4-Bromobenzamidine product 2-(4-bromophenyl)-1H-pyrimidin-6-one strategy1->product Pd or Cu Catalyst strategy2->product Acid/Base Catalyst

Diagram 1: High-level overview of the two primary synthetic routes.

  • Strategy A: Post-Cyclization Arylation: This highly convergent and flexible approach involves first synthesizing a pyrimidinone core bearing a leaving group (e.g., a halogen) at the C2 position. A subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is then used to introduce the 4-bromophenyl group.[4][5] This method is exceptionally powerful for generating analogues, as a common intermediate can be coupled with a wide variety of boronic acids.

  • Strategy B: Direct Cyclocondensation: This is a more classical and atom-economical approach where the pyrimidinone ring is constructed from precursors that already contain the necessary fragments.[3][6] For this target, the reaction would typically involve the cyclization of a 1,3-dicarbonyl equivalent with 4-bromobenzamidine. While direct, this route can sometimes suffer from lower yields and more challenging purification compared to cross-coupling strategies.

In-Depth Focus: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for C(aryl)-C(aryl) bond formation due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.[5][7]

Mechanistic Rationale

The efficacy of this reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimization.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X (2-Halopyrimidinone) pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + R²-B(OR)₂ (Boronic Acid) + Base pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 + R¹-R² (Product)

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrimidinone, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide. The base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.

Catalyst System and Parameter Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of catalyst, base, and solvent. For substrates like pyrimidines, the nitrogen atoms can coordinate to the palladium center, potentially affecting catalytic activity. Therefore, optimized conditions are essential.[9]

ParameterSelection & RationaleTypical ExamplesReferences
Palladium Source A Pd(0) source is required. Pd(PPh₃)₄ is a common, reliable choice as it is air-stable and releases Pd(0) in solution.Pd(PPh₃)₄ , Pd(OAc)₂, Pd₂(dba)₃[9][10]
Ligand For pre-catalysts like Pd(OAc)₂, a phosphine ligand is needed to form the active catalyst. For Pd(PPh₃)₄, the ligand is intrinsic.Triphenylphosphine (PPh₃)[9]
Base Crucial for activating the boronic acid. Inorganic bases are often preferred. K₃PO₄ is effective and compatible with many functional groups.K₃PO₄ , K₂CO₃, Cs₂CO₃[5][9][10]
Solvent A polar aprotic solvent, often with water, is used to dissolve both the organic and inorganic reagents.1,4-Dioxane/H₂O , Toluene, DMF[5][9][10]
Temperature Typically requires heating to drive the reaction, usually between 70-100 °C.80-90 °C[9]
Atmosphere An inert atmosphere (Nitrogen or Argon) is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.N₂ or Ar[9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis starting from 2-chloro-1H-pyrimidin-6-one and (4-bromophenyl)boronic acid.

Materials:

  • 2-chloro-1H-pyrimidin-6-one (1.0 eq)

  • (4-bromophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard reflux and Schlenk line glassware

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-1H-pyrimidin-6-one (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inerting the System: Seal the flask and evacuate and backfill with nitrogen or argon gas three times. This step is critical to remove oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq). Then, add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per mmol of the limiting reagent).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(4-bromophenyl)-1H-pyrimidin-6-one.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insights & Troubleshooting:

  • Low Yield: If the reaction stalls, this may be due to catalyst deactivation. Ensure the system is rigorously deoxygenated. A fresh portion of the catalyst can sometimes restart a stalled reaction.

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. Using a slight excess of the boronic acid (1.1-1.3 eq) and ensuring the base is fully dissolved can help mitigate this.

  • Microwave Irradiation: To significantly reduce reaction times (often to 5-30 minutes), this protocol can be adapted for a microwave reactor.[1][11][12] This is a key strategy for enhancing efficiency in a discovery setting.

Protocol 2: Acid-Catalyzed Direct Cyclocondensation

This protocol provides a general guideline for the direct synthesis from a β-ketoester and 4-bromobenzamidine.

Materials:

  • Ethyl 3-oxobutanoate (or a similar β-ketoester) (1.0 eq)

  • 4-bromobenzamidine hydrochloride (1.1 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium ethoxide (optional, for base-catalyzed variant)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-oxobutanoate (1.0 eq) and 4-bromobenzamidine hydrochloride (1.1 eq) in ethanol.

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours.[13]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. A precipitate may form.

  • Isolation: If a solid has precipitated, collect it by filtration and wash with cold ethanol. If no solid forms, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether or water to induce crystallization.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure product.

Conclusion

For the efficient and reliable synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one, the palladium-catalyzed Suzuki-Miyaura coupling (Strategy A) stands out as the superior method.[9][10] Its modularity, high yields, and tolerance for various functional groups make it ideal for both small-scale discovery and larger-scale production. The use of modern efficiency-enhancing techniques, such as microwave-assisted heating, can further accelerate this process, providing clean products in significantly reduced timeframes.[11][14] While direct cyclocondensation offers a more atom-economical route, it often requires more extensive optimization to achieve comparable yields and purity. The protocols and insights provided herein serve as a robust starting point for any researcher aiming to synthesize this valuable chemical intermediate.

References

  • Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (Year not available). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. PMC. Available from: [Link]

  • Hernández-Vázquez, E., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available from: [Link]

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. (n.d.). International Journal of Advanced Multidisciplinary Technical and Engineering Research (IJAMTES). Available from: [Link]

  • Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society. Available from: [Link]

  • Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calculations. (2021). Der Pharma Chemica. Available from: [Link]

  • Ghorai, P., & Mal, P. (2015). Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation. The Journal of Organic Chemistry. Available from: [Link]

  • Kovalenko, S., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals (Basel). Available from: [Link]

  • Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. (2013). ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available from: [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Iqbal, J., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC. Available from: [Link]

  • Iqbal, J., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: NMR Troubleshooting for 2-(4-Bromophenyl)-1H-pyrimidin-6-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of highly conjugated, heteroaromatic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of highly conjugated, heteroaromatic systems. The compound 2-(4-bromophenyl)-1H-pyrimidin-6-one is a classic "brick dust" molecule. Its stubborn insolubility is not a random artifact; it is a direct consequence of its molecular physics.

This guide provides a self-validating, step-by-step framework to break its crystal lattice, verify your sample's integrity, and obtain high-resolution NMR spectra.

Mechanistic Causality: Why is this compound insoluble?

To dissolve a compound, the solvent must overcome the crystal lattice energy. For 2-(4-bromophenyl)-1H-pyrimidin-6-one, the lattice energy is exceptionally high due to three synergistic factors:

  • Persistent Hydrogen Bonding : The 1H-pyrimidin-6-one core exists in a tautomeric equilibrium (lactam ⇌ lactim). In the solid state, it strongly favors the lactam form, creating robust intermolecular N−H⋯O hydrogen-bonded dimers or polymeric ribbons[1].

  • π−π Stacking : The planar pyrimidine and 4-bromophenyl rings facilitate tight, parallel-displaced π−π stacking.

  • Halogen Polarization : The heavy bromine atom increases the molecule's overall lipophilicity and polarizability, further stabilizing the crystal lattice and reducing solvation entropy.

Standard NMR solvents like Chloroform-d ( CDCl3​ ) or Dimethyl sulfoxide-d6 ( DMSO−d6​ ) often lack the necessary hydrogen-bond disruption capabilities to break these polymeric chains at room temperature[2].

Diagnostic Workflow

Follow this decision tree to systematically determine the least destructive and most effective solvation strategy for your sample.

NMR_Troubleshooting Start Start: 2-(4-bromophenyl)-1H-pyrimidin-6-one Insoluble in standard NMR solvent Heat Protocol A: VT-NMR Heat to 60-80°C in DMSO-d6 Start->Heat Check1 Soluble & Stable? Heat->Check1 Additives Protocol B: Additives Add 1-5% LiCl to DMSO-d6 Check1->Additives No Success Acquire High-Res NMR Spectrum Check1->Success Yes Check2 Soluble & Stable? Additives->Check2 Acid Protocol C: Acidic Solvation Use CDCl3:TFA-d (4:1 mix) Check2->Acid No Check2->Success Yes Check3 Soluble & Stable? Acid->Check3 SSNMR Protocol D: Solid-State NMR 13C CP-MAS Check3->SSNMR No Check3->Success Yes SSNMR->Success

Decision tree for overcoming pyrimidinone NMR solubility limitations.

Step-by-Step Troubleshooting Protocols
Protocol A: Variable Temperature (VT) NMR in DMSO-d6

Causality: Heating increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium toward solvation by overcoming the enthalpic penalty of breaking H-bonds.

  • Weigh 5–10 mg of the compound into an NMR tube.

  • Add 0.6 mL of DMSO−d6​ [2].

  • Seal the tube and gently heat in a water bath at 60 °C for 5 minutes.

  • If the solution clears, pre-heat the NMR probe to 70 °C (ensure your probe is rated for this temperature).

  • Insert the sample, allow 10 minutes for thermal equilibration, tune/match, shim, and acquire.

  • Self-Validation: Check for broad peaks. If peaks are broad, the sample may be crashing out. Proceed to Protocol B.

Protocol B: Hydrogen-Bond Disruption using Chaotropic Additives

Causality: If heating fails, we must chemically cap the hydrogen bond donors and acceptors. Lithium chloride (LiCl) acts as a chaotropic agent. The Li+ ion strongly coordinates to the pyrimidinone carbonyl oxygen, while the Cl− ion hydrogen-bonds to the N-H proton, effectively unzipping the polymeric chains.

  • Prepare a stock solution of 50 mM anhydrous LiCl in DMSO−d6​ .

  • Add 0.6 mL of this stock solution to 5–10 mg of your sample.

  • Sonicate the NMR tube for 15–30 minutes at 40 °C.

  • Acquire the spectrum at room temperature.

  • Self-Validation: The N-H proton chemical shift will drift downfield due to chloride coordination, confirming the disruption of the native H-bond network.

Protocol C: Acidic Solvation (TFA-d)

Causality: Trifluoroacetic acid-d (TFA-d) protonates the basic nitrogen of the pyrimidine ring. This induces a positive charge on the molecule, causing intermolecular electrostatic repulsion that instantly shatters the crystal lattice.

  • Prepare a mixed solvent system of CDCl3​ and TFA-d in a 4:1 ratio by volume. (The CDCl3​ provides a sharp, stable deuterium lock, while TFA-d provides the solvating power).

  • Add 0.6 mL of the mixture to 10 mg of the sample.

  • Vortex gently. The sample should dissolve almost instantly.

  • Acquire the spectrum.

  • Self-Validation: To ensure the compound hasn't degraded, neutralize an aliquot with NaHCO3​ , extract with ethyl acetate, and run an LC-MS to confirm the intact mass.

Protocol D: Solid-State NMR (SSNMR)

Causality: When all solution-state methods fail or alter the chemical structure unacceptably, Magic Angle Spinning (MAS) bypasses the need for solvation entirely, allowing direct observation of the solid lattice[3].

  • Pack 20–50 mg of the finely ground powder into a zirconia MAS rotor.

  • Acquire a 13C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum at a spinning rate of 10–15 kHz[1].

Data Presentation: Solvent Strategy Comparison
Solvation StrategyMechanism of ActionExpected Solubility LimitChemical Shift Perturbation (CSP)Structural Integrity
DMSO−d6​ (VT-NMR) Kinetic energy overcomes lattice enthalpy< 5 mg/mLMinimal (slight temp-dependent drift)Intact neutral molecule
DMSO−d6​
  • LiCl
Ion-dipole capping of H-bonds10–20 mg/mLModerate (N-H shifts downfield)Intact neutral molecule
CDCl3​ / TFA-d Protonation & electrostatic repulsion> 50 mg/mLHigh (Aromatic protons shift downfield by 0.5–1.0 ppm)Protonated cation
Solid-State MAS Bypasses solvation entirelyN/A (Solid)High (Crystallographic splitting observed)Native crystal lattice
Frequently Asked Questions (FAQs)

Q: I used Protocol C (TFA-d), and my chemical shifts are completely different from my predicted spectra. Is my compound degraded? A: Likely not degraded, but it is protonated. Protonation of the pyrimidinone ring withdraws electron density from the aromatic system. This deshields the adjacent protons, causing significant downfield shifts (often 0.5 to 1.5 ppm) compared to predictions made for neutral solvents.

Q: My sample dissolved in DMSO−d6​ after heating, but the NMR spectrum has broad, unresolved peaks. Why? A: Broad peaks in VT-NMR usually indicate one of two things: either the sample is slowly precipitating out of the supersaturated solution during acquisition, or the molecule is undergoing intermediate chemical exchange (e.g., tautomerization between the lactam and lactim forms) on the NMR timescale. Increasing the temperature further (if safe) can push the exchange into the fast regime, sharpening the peaks.

Q: Can I use basic additives instead of acidic ones? A: Yes. Adding a trace amount of NaOD/D2​O or a strong organic base like DBU can deprotonate the 1H-pyrimidin-6-one ( pKa​≈8−9 ), forming a highly soluble sodium or DBU salt. However, this generates an anion, which increases electron density on the ring and shifts the NMR peaks upfield. It is highly effective for solubility but requires careful spectral interpretation.

Q: Is the bromine atom causing the insolubility? A: Partially. While the primary culprit is the hydrogen-bonding network of the pyrimidinone core[1], the heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and polarizability. This strengthens the dispersive forces in the crystal lattice, making it harder for polar solvents like DMSO to intercalate and dissolve the solid.

References
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.Semantic Scholar.
  • NMR Solvents.Sigma-Aldrich.
  • When have I a compound which is insoluble in all kinds of solvents used in NMR, what other techniques could I use to confirm the structure precisely?ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Long-Term Storage of 2-(4-bromophenyl)-1H-pyrimidin-6-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-(4-bromophenyl)-1H-pyrimidin-6-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-(4-bromophenyl)-1H-pyrimidin-6-one . Due to its specific structural motifs, this compound presents unique stability challenges. The molecule possesses two primary structural liabilities: a photolabile aryl bromide moiety and a hydrolytically sensitive pyrimidinone core .

The following troubleshooting guide and validated protocols are engineered to help you identify degradation mechanisms and implement self-validating storage systems.

Part 1: Troubleshooting & FAQs

Q1: Why is my compound turning yellow/brown or showing multiple new peaks on HPLC after benchtop exposure? A: Photolytic Degradation (Aryl-Br Cleavage). This is a classic signature of photolysis. The 4-bromophenyl group is highly sensitive to ultraviolet (UV) and ambient visible light. Photons provide sufficient energy to induce homolytic cleavage of the carbon-bromine (C-Br) bond, generating highly reactive aryl radicals[1]. These radicals subsequently abstract hydrogen from residual solvents or dimerize, leading to a complex mixture of debrominated and cross-linked byproducts (which exhibit the yellow/brown hue).

  • Intervention: To mitigate this, benchtop handling must be performed under low-light conditions or using actinic (amber) glassware. 2 mandate strict photostability protocols for such sensitive Active Pharmaceutical Ingredients (APIs)[2].

Q2: I am observing a mass shift of +18 Da (or multiples) on LC-MS during long-term storage. What causes this? A: Hydrolytic Degradation (Pyrimidinone Ring-Opening). A +18 Da mass shift indicates hydration. The 1H-pyrimidin-6-one ring is an electron-deficient heterocycle. In the presence of ambient moisture—especially under slightly acidic or basic conditions—the C5=C6 double bond is highly susceptible to nucleophilic attack by water[3]. This leads to hydration and subsequent ring-opening degradation.

  • Causality: This is most often caused by condensation inside storage vials due to repeated freeze-thaw cycles, which introduces micro-droplets of water.

  • Intervention: The compound must be stored over a desiccant, and vials must be purged with an inert gas prior to sealing.

Q3: How does temperature affect long-term stability? Can I store it at room temperature if it is kept in the dark? A: Thermal Kinetics Acceleration. No. While protecting the compound from light halts photolysis, ambient thermal energy still drives hydrolysis and oxidative degradation. According to the 4, long-term storage of sensitive APIs requires strict temperature control to suppress reaction kinetics[4]. Storing the compound at -20°C exponentially decreases the rate of nucleophilic attack compared to room temperature (25°C).

Part 2: Quantitative Data Summary

The following table summarizes the expected degradation rates and shelf life of 2-(4-bromophenyl)-1H-pyrimidin-6-one under various storage conditions, highlighting the necessity of combinatorial protection.

Storage ConditionPrimary Degradation PathwayRelative Degradation RateExpected Shelf Life (>95% Purity)
25°C, Clear Vial, Ambient Air Photolysis & HydrolysisRapid (High risk of C-Br cleavage)< 1 Week
25°C, Amber Vial, Ambient Air Hydrolysis & OxidationModerate (Ring-opening dominant)1 - 3 Months
-20°C, Clear Vial, Desiccated PhotolysisModerate (Thermal kinetics halted, UV active)3 - 6 Months
-20°C, Amber Vial, Argon Purged None (Fully Protected)Negligible> 24 Months

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not skip the aliquoting phase; bulk storage guarantees eventual degradation via atmospheric exposure during repeated sampling.

Step 1: Lyophilization (Moisture Eradication)

  • Action: Dry the synthesized or purchased compound via lyophilization (freeze-drying) for at least 24 hours.

  • Causality: Removes trace residual solvents and atmospheric water, eliminating the primary nucleophiles responsible for pyrimidinone ring hydration.

Step 2: Single-Use Aliquoting

  • Action: Weigh the bulk powder into single-experiment aliquots (e.g., 5 mg or 10 mg per vial) using amber glass vials.

  • Causality: Prevents the "freeze-thaw condensation" effect. Opening a cold bulk vial in a humid lab instantly introduces moisture. Single-use vials ensure the bulk supply remains untouched.

Step 3: Argon Purging

  • Action: Gently purge each vial with Argon gas for 5–10 seconds before immediately capping tightly with a PTFE-lined septum.

  • Causality: Argon is heavier than air. It sinks to the bottom of the vial, actively displacing oxygen and atmospheric moisture, thereby preventing both oxidative and hydrolytic degradation.

Step 4: Temperature-Controlled Storage

  • Action: Place the sealed amber vials into a secondary container filled with indicating Drierite (desiccant) and store at -20°C or -80°C.

  • Causality: Low temperatures reduce the kinetic energy of the molecules, effectively halting thermal degradation pathways as outlined by ICH Q1A(R2)[4].

Step 5: System Validation (Quality Control)

  • Action: Immediately dissolve one aliquot and run a baseline LC-MS and HPLC-UV (254 nm). Schedule a "pull" of a second aliquot at 6 months.

  • Causality: Comparing the 6-month chromatogram to the baseline validates the integrity of your specific storage environment and confirms the absence of +18 Da (hydration) or -79 Da (debromination) mass shifts.

Part 4: Visualizations

Mechanistic Degradation Pathways

MechanisticPathways Compound 2-(4-bromophenyl)-1H-pyrimidin-6-one Photolysis Photolysis (UV/Vis) Compound->Photolysis Hydrolysis Nucleophilic Attack (H2O) Compound->Hydrolysis Debromination C-Br Homolytic Cleavage (Aryl Radicals) Photolysis->Debromination RingOpening Pyrimidinone Ring Opening (Hydration/Cleavage) Hydrolysis->RingOpening Amber Amber Vials / Dark Storage Amber->Photolysis Blocks Desiccant Desiccation / Inert Gas Desiccant->Hydrolysis Prevents

Mechanistic degradation pathways of the compound and targeted storage interventions.

Storage Workflow

StorageWorkflow Step1 1. Lyophilization Remove residual H2O Step2 2. Aliquoting Create single-use vials Step1->Step2 Step3 3. Argon Purge Displace O2 and moisture Step2->Step3 Step4 4. Amber Glass Protect from UV light Step3->Step4 Step5 5. -20°C Storage Halt thermal kinetics Step4->Step5

Step-by-step workflow for the long-term storage and aliquoting of sensitive APIs.

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH)[Link]

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants Environmental Sciences Europe / ResearchGate[Link]

  • Solid-Phase Synthesis of Oligo-2-Pyrimidinone-2′-Deoxyribonucleotides and Oligo-2-Pyrimidinone-2′-Deoxyriboside Methylphosphonates Nucleic Acids Research | Oxford Academic[Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) BioBoston Consulting[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Comparison Guide: 2-(4-Bromophenyl)-1H-pyrimidin-6-one vs. 2-Phenyl-1H-pyrimidin-6-one

Executive Summary This guide provides an objective, data-driven comparison of the nuclear magnetic resonance (NMR) spectral features of 2-(4-bromophenyl)-1H-pyrimidin-6-one against its unsubstituted baseline analogue, 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of the nuclear magnetic resonance (NMR) spectral features of 2-(4-bromophenyl)-1H-pyrimidin-6-one against its unsubstituted baseline analogue, 2-phenyl-1H-pyrimidin-6-one . Designed for researchers and drug development professionals, this document outlines the causality behind chemical shift perturbations, details a self-validating sample preparation protocol, and standardizes the expected quantitative data for structural elucidation.

Analytical Rationale & Causality (E-E-A-T)

When evaluating pyrimidinone derivatives, understanding the electronic communication between the substituent and the heterocyclic core is critical. The structural modification from a phenyl group to a para-bromophenyl group introduces three competing electronic and magnetic phenomena:

  • Inductive Electron Withdrawal (-I Effect): The electronegative bromine atom withdraws electron density through the σ -bond framework, deshielding the adjacent ortho-protons (H-3', H-5') on the phenyl ring.

  • Resonance Electron Donation (+R Effect): The lone pairs on the bromine atom can donate into the π -system. However, in the para-position, this effect is largely overshadowed by the inductive effect for the ring protons, though it stabilizes the overall conjugated system.

  • The Heavy Atom Effect (Spin-Orbit Coupling): In 13 C NMR, the large electron cloud of the bromine atom induces strong spin-orbit coupling. This results in a paradoxical, highly diagnostic upfield shift (shielding) of the directly attached ipso-carbon (C-4'), moving it from ~131.5 ppm in the unsubstituted analogue to ~125.0 ppm in the brominated target.

Electronic_Effects Br Para-Bromo Substitution Inductive -I Effect (Inductive Withdrawal) Br->Inductive Resonance +R Effect (Resonance Donation) Br->Resonance HeavyAtom Heavy Atom Effect (Spin-Orbit) Br->HeavyAtom H_Shift 1H NMR: Deshielding of ortho-protons (H-3', H-5') Inductive->H_Shift Core_Shift Minimal perturbation on Pyrimidinone core shifts Inductive->Core_Shift Attenuated by distance Resonance->H_Shift Competes with -I C_Shift 13C NMR: Strong shielding of ipso-carbon (C-4') HeavyAtom->C_Shift Dominant at C-Br

Fig 1: Logical relationship of electronic effects induced by para-bromo substitution.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity spectra that accurately reflect the subtle chemical shift differences outlined above, the sample preparation must be treated as a self-validating system. Poor preparation leads to line broadening, obscuring the critical AA'BB' splitting patterns of the bromophenyl ring [1].

Step-by-Step Methodology
  • Sample Quantification: Weigh exactly 5–15 mg of the pyrimidinone derivative for 1 H NMR, or 30–50 mg for 13 C NMR. Causality: Insufficient mass for 13 C requires excessive transient accumulation, while over-concentration increases viscosity, leading to broader linewidths [2].

  • Solvent Selection & Referencing: Dissolve the compound in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ fully solubilizes the polar lactam core, while TMS provides an exact internal standard at 0.00 ppm to prevent chemical shift drift [2].

  • Particulate Filtration: Pass the dissolved sample through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm Wilmad NMR tube. Causality: Solid particulates distort the magnetic field homogeneity ( ΔB0​ ), causing asymmetric peak tailing and poor shimming [3].

  • Degassing (Freeze-Pump-Thaw): Subject the NMR tube to three cycles of freezing (liquid nitrogen), vacuum pumping, and thawing. Causality: Removes dissolved paramagnetic oxygen ( O2​ ), which accelerates T1​ relaxation and broadens spectral lines [1].

  • Acquisition: Acquire the 1 H spectrum at 400 MHz (minimum 16 scans) and the 13 C spectrum at 100 MHz (minimum 512 scans) at 298 K.

NMR_Workflow A 1. Weigh Sample (5-50 mg) B 2. Add Solvent (DMSO-d6 + TMS) A->B Solubilize C 3. Filter Solution (Glass Wool Plug) B->C Remove Particulates D 4. Degas Sample (Freeze-Pump-Thaw) C->D Purge O2 E 5. NMR Acquisition (1H & 13C) D->E Analyze

Fig 2: Self-validating workflow for high-fidelity NMR sample preparation.

Comparative Data Presentation

The following tables summarize the expected chemical shifts for both the reference compound and the brominated target, acquired in DMSO- d6​ [4].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
Proton Position2-Phenyl-1H-pyrimidin-6-one δ (ppm)2-(4-Bromophenyl)-1H-pyrimidin-6-one δ (ppm)Multiplicity & Mechanistic Causality
N-H (Lactam) 12.5012.62br s: Slight deshielding due to the extended -I effect of the bromine atom.
H-4 (Pyrimidine) 8.158.18d ( J=6.5 Hz): Minimal electronic perturbation at the distal heterocyclic position.
H-5 (Pyrimidine) 6.306.32d ( J=6.5 Hz): Shielded by enamine resonance; unaffected by halogenation.
H-2', H-6' (Phenyl) 8.108.05m d ( J=8.5 Hz): Transition from a complex multiplet to a clean AA'BB' system.
H-3', H-5' (Phenyl) 7.507.75m d ( J=8.5 Hz): Deshielded directly by the ortho-bromine (-I effect).
H-4' (Phenyl) 7.55N/Am None: Substituted by the bromine atom in the target compound.
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon Position2-Phenyl-1H-pyrimidin-6-one δ (ppm)2-(4-Bromophenyl)-1H-pyrimidin-6-one δ (ppm)Assignment Notes & Causality
C-6 (C=O) 162.5162.3Carbonyl carbon; heavily deshielded, unaffected by distant substitution.
C-2 (N=C-N) 156.0155.2Imine-like carbon bridging the rings; slightly shielded in the target.
C-4 (Pyrimidine) 154.5154.8Conjugated alkene carbon.
C-5 (Pyrimidine) 110.2110.5Highly shielded due to resonance electron donation from the N-H lone pair.
C-1' (Phenyl ipso) 132.0131.2Quaternary carbon connecting the phenyl ring to the pyrimidinone core.
C-2', C-6' (Phenyl) 128.5129.8Ortho to the pyrimidine ring.
C-3', C-5' (Phenyl) 129.0131.5Meta to pyrimidine, ortho to Br; deshielded by the inductive effect.
C-4' (Phenyl / C-Br) 131.5125.0 Diagnostic Peak: Strong shielding due to the Heavy Atom Effect of Bromine.

Diagnostic Interpretation

When comparing the two spectra, the success of the para-bromination (or the distinction between the two commercial alternatives) relies on two absolute diagnostic markers:

  • Symmetry in 1 H NMR: The unsubstituted 2-phenyl derivative exhibits a highly overlapping 5-proton multiplet between 7.50–8.10 ppm. The 2-(4-bromophenyl) derivative collapses this complexity into a rigid, easily identifiable AA'BB' spin system (two distinct 2-proton doublets with a J -coupling of ~8.5 Hz, characteristic of para-substituted benzenes).

  • The C−4′ Shift in 13 C NMR: The ~6.5 ppm upfield shift of the ipso-carbon (from 131.5 ppm to 125.0 ppm) is the definitive proof of bromination, driven entirely by the spin-orbit coupling of the heavy halogen atom.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at:[Link]

  • University College London (UCL) Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at:[Link]

  • European Journal of Chemistry. Synthesis and Spectral Characterization of Pyrimidinone Derivatives. Available at:[Link]

Comparative

Benchmarking 2-(4-Bromophenyl)-1H-pyrimidin-6-one: A Dual-Functional Scaffold vs. Standard Pyrimidine Building Blocks

Executive Summary & Strategic Rationale In modern drug discovery and materials science, the selection of molecular building blocks dictates the efficiency of downstream library generation. The compound 2-(4-bromophenyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and materials science, the selection of molecular building blocks dictates the efficiency of downstream library generation. The compound 2-(4-bromophenyl)-1H-pyrimidin-6-one (also recognized by its tautomeric name, 2-(4-bromophenyl)pyrimidin-4-ol, CAS: 88627-12-7)[1] stands out as a highly versatile, dual-functional scaffold[2].

Unlike standard mono-functional pyrimidines, this scaffold provides two orthogonal vectors for derivatization:

  • The Pyrimidinone Core: Capable of tautomerization and subsequent activation to a highly electrophilic C4-chloride, priming it for rapid Nucleophilic Aromatic Substitution (SNAr).

  • The 4-Bromophenyl Ring: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[3].

Pyrimidine derivatives are privileged structures, frequently serving as the core for kinase inhibitors and antiviral agents[4][5]. This guide objectively benchmarks 2-(4-bromophenyl)-1H-pyrimidin-6-one against standard pyrimidine alternatives, detailing the causality behind its superior orthogonality and providing self-validating experimental protocols for its functionalization.

Structural & Electronic Profiling

To understand the synthetic utility of this scaffold, we must first examine its tautomeric behavior. In the solid state and in polar aprotic solvents, the compound exists predominantly in the thermodynamically stable lactam form (1H-pyrimidin-6-one). However, it exists in equilibrium with its lactim form (pyrimidin-4-ol), which exposes a reactive hydroxyl group.

Mechanism N1 Lactam Tautomer (Thermodynamically Stable) N2 Lactim Tautomer (Reactive Hydroxyl) N1->N2 Equilibrium N3 Vilsmeier-Haack Intermediate (POCl3 / DMF) N2->N3 + POCl3 N4 4-Chloro-2-(4-bromophenyl)pyrimidine (Activated Electrophile) N3->N4 Chloride Attack - PO2Cl2-

Fig 1: Tautomeric equilibrium and Vilsmeier-Haack-type activation mechanism.

By treating the scaffold with Phosphorus oxychloride (POCl₃) and catalytic Dimethylformamide (DMF), the lactim hydroxyl is converted into a Vilsmeier-Haack intermediate, which is subsequently displaced by chloride. This yields 4-chloro-2-(4-bromophenyl)pyrimidine , a highly activated electrophile.

Benchmarking Data: Comparative Reactivity

How does 2-(4-bromophenyl)-1H-pyrimidin-6-one compare to standard, commercially available pyrimidine building blocks? The table below summarizes their reactivity profiles based on electronic distribution and available functional handles.

ScaffoldPrimary Reactive SiteSecondary Reactive SiteSNAr Rate (Relative)Cross-Coupling YieldOrthogonality
2-(4-Bromophenyl)-1H-pyrimidin-6-one C6-OH (via POCl₃)C4'-Br (Phenyl)Very High >85% Excellent
2-Phenylpyrimidin-4(1H)-one C6-OH (via POCl₃)None (Requires C-H act.)Very HighN/APoor
5-Bromopyrimidine C5-BrNoneLow>90%N/A
2-Chloropyrimidine C2-ClNoneVery HighN/AN/A
Causality Behind the Data
  • SNAr Reactivity: The C4/C6 positions of the pyrimidine ring are highly electron-deficient due to the inductive and mesomeric withdrawal by the two adjacent nitrogen atoms. This makes the chlorinated derivative of our target scaffold undergo SNAr exponentially faster than a C5-halogenated pyrimidine (like 5-bromopyrimidine), where resonance activation is absent.

  • Orthogonality: The true power of 2-(4-bromophenyl)-1H-pyrimidin-6-one lies in its chemoselectivity. The C4-Cl bond is highly susceptible to nucleophiles but less prone to oxidative addition by Palladium at room temperature. Conversely, the C4'-Br bond on the phenyl ring is electronically deactivated toward nucleophiles but highly reactive toward Pd(0) insertion. This allows for a perfectly orthogonal, two-step functionalization without the need for protecting groups.

G SM 2-(4-Bromophenyl)- 1H-pyrimidin-6-one Act 4-Chloro-2-(4-bromophenyl) pyrimidine SM->Act POCl3, DMF (cat.) Activation SNAr SNAr Product (C4-Substituted) Act->SNAr Amine, Base SNAr Cross Suzuki Product (Biaryl) Act->Cross Ar-B(OH)2, Pd Cross-Coupling Dual Fully Functionalized Scaffold SNAr->Dual Ar-B(OH)2, Pd Cross->Dual Amine, Base

Fig 2: Divergent orthogonal functionalization workflow of the pyrimidine scaffold.

Self-Validating Experimental Protocols

The following methodologies detail the step-by-step functionalization of the scaffold. Each protocol is designed as a self-validating system, ensuring that the researcher can visually and analytically confirm success at every stage.

Protocol 1: Activation (Chlorination)

Objective: Convert the inert lactam into the highly reactive 4-chloro-2-(4-bromophenyl)pyrimidine.

  • Setup: In a flame-dried round-bottom flask under N₂, suspend 2-(4-bromophenyl)-1H-pyrimidin-6-one (1.0 eq) in POCl₃ (5.0 eq).

  • Catalysis: Add DMF (0.1 eq) dropwise at room temperature.

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, which significantly lowers the activation energy for the nucleophilic substitution of the tautomeric hydroxyl group compared to using POCl₃ alone.

    • Self-Validation: Immediate effervescence (HCl gas evolution) indicates the successful formation of the active intermediate.

  • Reaction: Heat the mixture to reflux (105°C) for 3 hours.

    • Self-Validation: The initial heterogeneous suspension will transition into a clear, dark amber solution, visually confirming the complete consumption of the insoluble lactam starting material.

  • Workup: Concentrate the mixture in vacuo to remove excess POCl₃. Slowly pour the resulting residue over crushed ice with vigorous stirring.

    • Causality: Rapid quenching in ambient water causes an exothermic runaway, which will hydrolyze the newly formed C-Cl bond back to the starting material. Ice maintains the temperature below 5°C, preserving the chloride.

  • Extraction: Extract with Dichloromethane (DCM), wash with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol 2: Chemoselective SNAr

Objective: Functionalize the C4 position with an amine while leaving the C-Br bond intact.

  • Setup: Dissolve 4-chloro-2-(4-bromophenyl)pyrimidine (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by Morpholine (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The C4-Cl bond is highly activated by the pyrimidine nitrogens. Running the reaction at room temperature ensures rapid SNAr at the pyrimidine core while preventing any unwanted amination at the electronically deactivated C-Br bond on the phenyl ring.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a highly UV-active spot that is significantly more polar (lower Rf) than the starting chloride.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Couple the remaining 4-bromophenyl moiety with an aryl boronic acid.

  • Setup: In a Schlenk tube, combine the SNAr product from Protocol 2 (1.0 eq), Phenylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degassing: Sparge the solvent mixture with N₂ for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to the precipitation of "palladium black" and stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand facilitates rapid reductive elimination, minimizing protodehalogenation side reactions that commonly plague electron-rich aryl bromides.

  • Reaction: Heat at 90°C for 4 hours.

    • Self-Validation: The reaction mixture will transition from a reddish-orange solution to a dark brown suspension. LC-MS analysis will confirm the complete disappearance of the brominated starting material and the appearance of the biaryl mass.

References

  • HXChem. "2-(4-Bromophenyl)pyrimidin-4-ol/CAS:88627-12-7". HXChem Chemical Suppliers.
  • CymitQuimica. "2-(4-Bromophenyl)pyrimidin-4(1H)-one".
  • The Journal of Organic Chemistry. "Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights".
  • RSC Advances. "5- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review". RSC Publishing.
  • Journal of Materials Chemistry C. "Vibrational Damping Reveals Vibronic Coupling in Thermally Activated Delayed Fluorescence Materials".

Sources

Validation

IR spectroscopy absorption bands for 2-(4-bromophenyl)-1H-pyrimidin-6-one vs reference compounds

As drug development increasingly relies on substituted pyrimidinones for their diverse pharmacological profiles, precise structural characterization becomes paramount. For molecules like 2-(4-bromophenyl)-1H-pyrimidin-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on substituted pyrimidinones for their diverse pharmacological profiles, precise structural characterization becomes paramount. For molecules like 2-(4-bromophenyl)-1H-pyrimidin-6-one (systematically equivalent to 2-(4-bromophenyl)pyrimidin-4(1H)-one, CAS 88627-12-7) , Fourier-Transform Infrared (FTIR) spectroscopy is not merely a fingerprinting tool—it is the definitive method for elucidating tautomeric states and electronic substituent effects.

As a Senior Application Scientist, I have designed this guide to provide an in-depth, objective comparison of the IR absorption bands of 2-(4-bromophenyl)-1H-pyrimidin-6-one against foundational reference compounds. This analysis equips researchers with the mechanistic insights required for rigorous spectral interpretation.

Part 1: Mechanistic Causality & Tautomeric Dynamics

The pyrimidinone core is characterized by a dynamic lactam-lactim (keto-enol) tautomeric equilibrium. In the isolated monomeric state, computations often suggest a delicate balance; however, in the solid state or concentrated solutions, the lactam (1H-pyrimidin-6-one) form is overwhelmingly stabilized by complex intermolecular hydrogen-bonded networks .

When we introduce a 4-bromophenyl substituent at the 2-position, we fundamentally alter the electronic landscape of the pyrimidine ring. The extended π-conjugation from the phenyl ring lowers the force constant of the C=O bond. Simultaneously, the bromine atom exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance electron-donating effect (+R). Understanding these competing forces is critical for accurately assigning the shifted ν(C=O) and ν(C=N) bands in the target compound compared to unsubstituted references .

Causality A Bromine Substitution (-I / +R Effects) D Shift in C=O Stretch (1665-1680 cm⁻¹) A->D F C-Br Fingerprint (~1065 & 550 cm⁻¹) A->F B Phenyl Ring Conjugation B->D C Intermolecular H-Bonding (Solid) C->D E Broad N-H Stretch (~3185 cm⁻¹) C->E

Logical relationship between molecular structure, environmental factors, and IR spectral shifts.

Part 2: Self-Validating FTIR Protocol

To ensure absolute trustworthiness in comparative spectral analysis, the experimental workflow must be a self-validating system. The following protocol guarantees that observed shifts are true chemical phenomena rather than instrumental artifacts or sample preparation errors.

Step-by-Step Methodology:

  • Instrument Calibration (The Validation Step): Prior to sample analysis, scan a 1.5 mil polystyrene film standard. Verify that the aromatic C-H stretch at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are within ±1 cm⁻¹ of their absolute values. This ensures the interferometer is perfectly aligned.

  • Matrix Preparation & Blanking: Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate adsorbed water. Press a pure KBr pellet (100 mg) at 10 tons for 2 minutes. Scan this blank.

  • Sample Dispersion: Grind 1.5 mg of 2-(4-bromophenyl)-1H-pyrimidin-6-one with 100 mg of the validated KBr in an agate mortar.

    • Causality: The ~1.5% w/w concentration is specifically chosen to prevent detector saturation in the highly polar ν(C=O) region while maintaining sufficient signal for the weaker ν(C-Br) stretches.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic compromise; higher resolutions increase baseline noise without resolving the intrinsically broad solid-state hydrogen-bonded bands, while lower resolutions risk merging the distinct ν(C=N) and aromatic ν(C=C) vibrations .

Workflow A 1. Instrument Calibration (Polystyrene Standard) B 2. Sample Preparation (KBr Pellet & CHCl3 Solution) A->B C 3. FTIR Data Acquisition (4000-400 cm⁻¹, 64 Scans) B->C D 4. Spectral Processing (Background Subtraction) C->D E 5. Peak Assignment & Tautomer Analysis D->E

Experimental workflow for self-validating FTIR data acquisition and tautomer analysis.

Part 3: Comparative Data Analysis

The table below summarizes the critical vibrational modes, contrasting the target compound with three reference benchmarks: unsubstituted pyrimidin-4(1H)-one (to isolate the core), 2-phenylpyrimidin-4(1H)-one (to isolate the phenyl conjugation effect), and bromobenzene (to isolate the C-Br and para-substitution fingerprint).

Table 1: Key IR Absorption Bands (cm⁻¹)

Vibration Mode2-(4-bromophenyl)-1H-pyrimidin-6-onePyrimidin-4(1H)-one2-phenylpyrimidin-4(1H)-oneBromobenzene
ν(N-H) (H-bonded)3185 (broad)3200 (broad)3180 (broad)N/A
ν(C=O) (Lactam)1668 (strong)1675 (strong)1670 (strong)N/A
ν(C=N) / ν(C=C) 1590, 15501595, 15601595, 15551580, 1475
ν(C-Br) 1065, 550N/AN/A1070, 530
γ(C-H) (Aromatic)835 (p-disubstituted)780 (ring bend)760, 690 (mono-sub)735, 685 (mono-sub)

Note: Values are representative of solid-state (KBr pellet) acquisitions where the lactam tautomer and intermolecular hydrogen-bonded networks predominate.

Expert Spectral Insights:
  • The Lactam Confirmation: Across all pyrimidinone derivatives, the absence of a sharp ν(O-H) band at ~3500 cm⁻¹ and the presence of a strong ν(C=O) band near 1670 cm⁻¹ alongside a broad ν(N-H) band near 3185–3200 cm⁻¹ confirms that the solid-state matrix exclusively traps the lactam tautomer . The profound broadening of the N-H stretch is a direct consequence of intermolecular N-H···O=C hydrogen bonding [[1]]([Link]).

  • Conjugation vs. Inductive Shifts: The unsubstituted pyrimidinone exhibits its C=O stretch at 1675 cm⁻¹. The addition of the phenyl ring in 2-phenylpyrimidin-4(1H)-one drops this to 1670 cm⁻¹ due to extended π-conjugation. In 2-(4-bromophenyl)-1H-pyrimidin-6-one, the band shifts marginally to 1668 cm⁻¹. This demonstrates that the resonance (+R) effect of the bromine atom slightly outweighs its inductive (-I) withdrawal in this specific conjugated system, further weakening the carbonyl double bond .

  • Halogen Fingerprinting: The 4-bromo substitution is unequivocally verified by the strong out-of-plane C-H bending vibration (γ(C-H)) at 835 cm⁻¹, which is the textbook marker for para-disubstituted benzenes, replacing the 760/690 cm⁻¹ doublet seen in the monosubstituted 2-phenyl analog. Furthermore, the distinct ν(C-Br) stretches at 1065 cm⁻¹ and 550 cm⁻¹ perfectly mirror the halogen fingerprint of bromobenzene.

References
  • Reliable Vibrational Wavenumbers for C=O and N-H Stretchings of Isolated and Hydrogen-bonded Nucleic Acid Bases. National Institutes of Health (PMC). URL:[Link]

  • Dimerization and double proton transfer-induced tautomerism of 4(3H)-pyrimidinone in solution studied by IR spectroscopy and quantum chemical calculations. PubMed. URL:[Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-bromophenyl)-1H-pyrimidin-6-one proper disposal procedures

An authoritative guide for researchers, scientists, and drug development professionals on the operational logistics and environmental health and safety (EHS) protocols for managing 2-(4-bromophenyl)-1H-pyrimidin-6-one wa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the operational logistics and environmental health and safety (EHS) protocols for managing 2-(4-bromophenyl)-1H-pyrimidin-6-one waste.

Operational Context and Hazard Classification

2-(4-bromophenyl)-1H-pyrimidin-6-one (CAS: 88627-12-7) is a brominated pyrimidine derivative frequently utilized as an intermediate in medicinal chemistry and drug discovery pipelines. Due to the presence of the covalently bound bromine atom on the phenyl ring, this compound and any solutions containing it must be strictly classified and managed as Halogenated Organic Waste [1][2].

Proper disposal is not merely a regulatory formality; it is a critical safety parameter. The mismanagement of halogenated pyrimidines can lead to severe environmental contamination, equipment corrosion, and the generation of highly toxic byproducts during waste treatment[3][4].

Quantitative Data: Regulatory Waste Generation Limits

To maintain compliance, laboratories must track their total hazardous waste generation. The US Environmental Protection Agency (EPA) categorizes facilities based on the volume of waste produced per calendar month[5][6].

Generator CategoryMonthly Generation Limit (Total Hazardous Waste)Max On-Site Accumulation Time
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict time limit (up to 1,000 kg total)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg180 days (or 270 days if shipping >200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg90 days

Table 1: EPA Hazardous Waste Generator Categories. Note: Halogenated waste contributes to the total monthly mass[6].

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, the most critical operational failure is mixing halogenated waste (containing F, Cl, Br, or I) with non-halogenated organic waste[3].

The Mechanistic Rationale: Standard non-halogenated organic waste is typically disposed of via standard industrial incineration or fuel blending. However, when brominated compounds like 2-(4-bromophenyl)-1H-pyrimidin-6-one are incinerated, the thermal degradation of the carbon-bromine bond releases hydrogen bromide (HBr) gas [7][8].

  • Corrosion: HBr is highly corrosive and will destroy standard incinerator linings.

  • Toxicity: If combustion temperatures are not strictly controlled (typically requiring >1100°C), the incineration of brominated aromatics can lead to the de novo synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are potent environmental toxins.

Therefore, halogenated waste must be segregated so it can be routed to specialized high-temperature incinerators equipped with caustic scrubbers (e.g., sodium hydroxide spray towers) designed to neutralize acidic halogen gases before atmospheric release[2][8].

Step-by-Step Disposal Protocol

The following self-validating protocol ensures that 2-(4-bromophenyl)-1H-pyrimidin-6-one is captured, contained, and processed without risking cross-contamination or regulatory violation[1][3][4].

Phase 1: Point-of-Generation Capture
  • Engineering Controls: Perform all transfers of the compound (whether as a dry powder or dissolved in organic solvents like DMSO or dichloromethane) inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors[4].

  • Primary Segregation: Identify the designated "Halogenated Organic Waste" carboy. Validation Step: Check the waste log attached to the carboy to ensure no incompatible chemicals (e.g., strong oxidizers, reactive metals) are present in the current mixture[1][3].

  • Transfer: Slowly pour the liquid waste or dissolved residues into the carboy using a funnel. For solid waste (e.g., contaminated silica gel, filter paper, or empty vials), place the materials into a designated solid hazardous waste bin lined with a chemically compatible bag[1].

Phase 2: Containerization and SAA Management
  • Container Specifications: Use only High-Density Polyethylene (HDPE) or glass containers. Ensure the container is "strong and tight" and features a secure, screw-top cap[9].

  • Vapor Management: Do not allow halogenated solvents to evaporate in the fume hood as a method of disposal; this is an explicit violation of EPA regulations[3]. Cap the container immediately after the transfer is complete.

  • Secondary Containment: Place the waste carboy inside a secondary containment tray within the Satellite Accumulation Area (SAA) to capture any accidental spills or structural failures of the primary container[10].

Phase 3: Labeling and EHS Handoff
  • RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the chemical constituents (e.g., "2-(4-bromophenyl)-1H-pyrimidin-6-one, Dichloromethane, 5%"). Do not use abbreviations[3][10].

  • Collection Request: Once the container reaches 90% capacity (leaving headspace for thermal expansion), submit a collection request to your institutional Environmental Health and Safety (EHS) department for final manifesting and transport to a licensed disposal facility[9][10].

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of halogenated waste management, ensuring all operational parameters meet EHS compliance standards.

G Gen Waste Generation: 2-(4-bromophenyl)-1H-pyrimidin-6-one Seg Waste Segregation: Route to Halogenated Stream Gen->Seg Identify Halogens Cont Containerization: HDPE/Glass + Secondary Containment Seg->Cont Verify Compatibility Label RCRA Labeling: Identify Constituents & Hazards Cont->Label SAA Storage: Satellite Accumulation Area (SAA) Label->SAA Keep Capped EHS EHS Collection & Manifesting SAA->EHS Request Pickup at 90% Vol Inc Final Disposal: High-Temp Incineration with Scrubbers EHS->Inc Licensed Contractor

Lifecycle of halogenated pyrimidine waste from generation to high-temperature incineration.

References

  • Hazardous Waste Guide | UTIA Safety Office. tennessee.edu. Available at: [Link]

  • Hazardous Waste Generator Regulatory Summary | US EPA. epa.gov. Available at: [Link]

  • Categories of Hazardous Waste Generators | US EPA. epa.gov. Available at: [Link]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. US EPA. Available at: [Link]

  • Hazardous Waste Management Program. Eastern Washington University. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.